2-(Bromomethyl)-5-nitrothiophene
Overview
Description
2-(Bromomethyl)-5-nitrothiophene is a useful research compound. Its molecular formula is C5H4BrNO2S and its molecular weight is 222.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvent Effects in Nucleophilic Substitution Reactions
The interaction of 2-bromo-5-nitrothiophene with morpholine, an example related to 2-(Bromomethyl)-5-nitrothiophene, has been studied in various solvents. It demonstrates that solvent polarity significantly affects the rate of aromatic nucleophilic substitution reactions. The study offers insights into how different solvents can influence reaction dynamics, which is crucial for designing efficient synthetic routes in organic chemistry (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Electrochemical Reduction in Organic Synthesis
Research on the electrochemical reduction of halonitrothiophenes like 2-bromo-5-nitrothiophene in dimethylformamide sheds light on their potential use in organic synthesis. The study identifies the various radicals and intermediates formed during the reduction process, contributing to understanding the mechanism and scope of electrochemical reactions in organic chemistry (Sosonkin et al., 1981).
Kinetics in Ionic Liquids
Investigations into the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in ionic liquids provide insights into the behavior of such reactions in non-conventional solvents. This research is pivotal for understanding how ionic liquids can be used as alternative solvents, offering potentially greener and more efficient reaction conditions (D’Anna et al., 2006).
Antiprotozoan Agents
The reaction of 2-chloromethyl-5-nitrothiophene with various nitronate anions to produce 5-nitrothiophenes with a trisubstituted ethylenic double bond, closely related to this compound, has shown potential in creating antiprotozoan agents. This application in medicinal chemistry highlights the role of nitrothiophenes in developing new therapeutic agents (Vanelle et al., 1994).
Synthesis of Push-Pull Chromophores
Nitrothiophene's ability to activate adjacent alkynes for Michael addition has been exploited in synthesizing push-pull type chromophores. These compounds exhibit significant solvatochromism, indicating their potential application in materials science, particularly in the development of novel optical materials (Wu et al., 1999).
Properties
IUPAC Name |
2-(bromomethyl)-5-nitrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJAUOARVZAEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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